molecular formula C13H13F3N6O2 B2975524 4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one CAS No. 2034600-44-5

4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one

Número de catálogo: B2975524
Número CAS: 2034600-44-5
Peso molecular: 342.282
Clave InChI: OMMDQLZZHPNTKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one” is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor for RET (c-RET), with an IC50 value of 0.4 nM for WT RET (c-RET) . It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations, with an IC50 of approximately 0.4 nM .


Molecular Structure Analysis

The molecular formula of this compound is C27H32FN9O2, and it has a molecular weight of 533.6 . The structure of the compound includes a pyrimidinyl group, a piperazine group, and an imidazolone group .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO at concentrations greater than 100 mg/mL (187.41 mM), but it is insoluble in water . The compound should be stored at 4°C .

Mecanismo De Acción

Pralsetinib (BLU-667) specifically inhibits RET signaling in cancer cells with RET mutations . It is more effective in inhibiting the proliferation of cell lines with RET mutations than other multi-kinase inhibitors .

Safety and Hazards

The compound is labeled with the GHS07 hazard symbol, and the warning phrases are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Direcciones Futuras

In vivo, BLU-667 can effectively inhibit NSCLC and thyroid cancer xenografts driven by various RET mutations and fusions, without inhibiting VEGFR2 . BLU-667 has good tolerance in in vivo experiments . This suggests that it may have potential for further development and application in the treatment of cancers with RET mutations and fusions.

Propiedades

IUPAC Name

4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N6O2/c14-13(15,16)9-5-10(19-7-18-9)21-1-3-22(4-2-21)11(23)8-6-17-12(24)20-8/h5-7H,1-4H2,(H2,17,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMDQLZZHPNTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.